Monatepil maleate

概要

説明

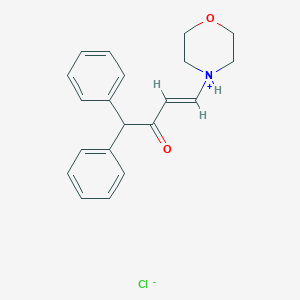

Monatepil maleate is a potent and orally active Ca2±channel antagonist and a noncompetitive ACAT inhibitor . It is a calcium channel blocker and α1-adrenergic receptor antagonist used as an antihypertensive . It is a new type of antihypertensive agent that inhibits the influx of extracellular Ca2+ through voltage-dependent Ca2+ channels .

Molecular Structure Analysis

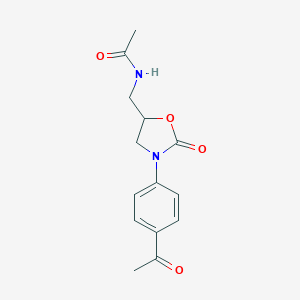

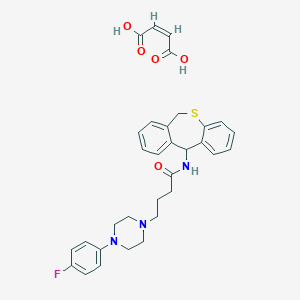

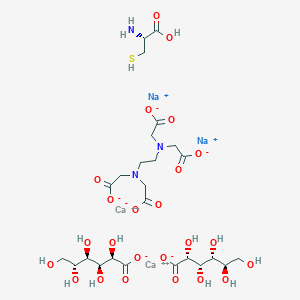

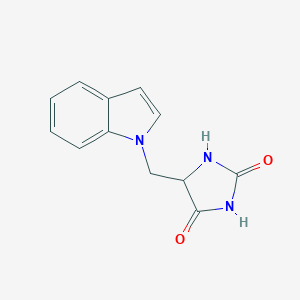

The molecular formula of Monatepil maleate is C32H34FN3O5S . The molecular weight is 591.69 . The IUPAC name is N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide .科学的研究の応用

1. Ophthalmology Research: Glaucoma Treatment

Monatepil maleate, a calcium channel blocker with α1-adrenergic receptor blocking effect, shows potential in treating ocular hypertension, a key characteristic of glaucoma. Studies have demonstrated that topical administration of monatepil can significantly decrease intraocular pressure in chronic ocular hypertensive rabbits. This suggests that monatepil may enhance aqueous humor outflow, providing a beneficial effect in managing ocular hypertension (Panchal, Mehta, & Santani, 2017).

2. Pharmaceutical Development: Impurity Analysis

In the pharmaceutical manufacturing process, identifying and characterizing impurities is crucial. During the production of flupirtine maleate, novel process-related impurities were identified. These impurities were isolated, and their structures were elucidated using various spectroscopic methods. This research is vital for ensuring the quality and safety of pharmaceutical products (Zhang, Song, & Su, 2014).

3. Analytical Chemistry: Quantification Methods

Quantitative analysis of pharmaceutical compounds like flupirtine maleate is essential for quality control. Research has been conducted to establish X-ray powder diffraction (XRPD) based methods for quantifying flupirtine maleate polymorphs. This method provides a sensitive, accurate, and repeatable approach for analyzing mixtures of flupirtine maleate polymorphs, which is crucial for maintaining drug quality (Zhao, Zheng, & Li, 2016).

4. Cancer Research: Potential in Oral Cancer Treatment

ER maleate, another compound related to maleate, was investigated as a potential anticancer agent for oral squamous cell carcinoma (OSCC). This study showed that ER maleate could induce apoptosis, inhibit cancer cell proliferation, and sensitize cells to platinum drugs. These findings provide a rationale for the pre-clinical efficacy of ER maleate in treating OSCC, potentially leading to new therapeutic strategies (Fu et al., 2016).

5. Bioengineering: Microbial Production of Maleate

Research in bioengineering has focused on microbial production of maleate, an important compound in various industries. A study demonstrated the successful microbial production of maleate in genetically modified Escherichia coli by combining the polyketide biosynthesis pathway and benzene ring cleavage pathway. This innovative approach offers a sustainable method for producing valuable chemicals like maleate (Noda et al., 2017).

作用機序

Monatepil maleate works through a dual mechanism of action. It acts as a calcium antagonist and α1-adrenoceptor-blocking agent . It improves plasma lipid metabolism through two mechanisms: enhancement of clearance of plasma LDL, which may be mediated by up-regulation of hepatic LDL receptors, and acceleration of conversion of free cholesterol to bile acids in the liver .

Safety and Hazards

Monatepil maleate should be handled with care. If inhaled, the victim should be moved into fresh air. If it comes into contact with skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It should not contaminate water, foodstuffs, feed or seed by storage or disposal .

将来の方向性

While Monatepil maleate has shown promising results in the treatment of hypertension and hyperlipidemia , more research is needed to fully understand its potential applications and long-term effects. As with any drug, future directions will likely involve ongoing clinical trials and studies to further investigate its efficacy, safety, and potential new uses.

特性

IUPAC Name |

(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monatepil maleate | |

CAS RN |

103379-03-9, 132046-06-1 | |

| Record name | Monatepil maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONATEPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

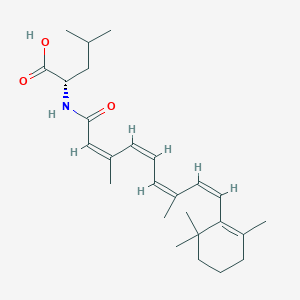

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)